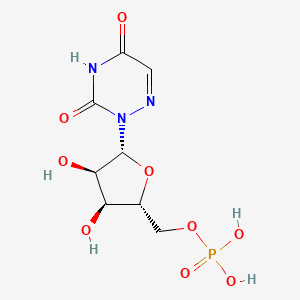

6-Azauridine-5'-monophosphate

Descripción general

Descripción

6-Aza uridina 5’-monofosfato es un nucleósido modificado que tiene una importancia significativa en los campos de la bioquímica y la biología molecular. Este compuesto es un derivado del monofosfato de uridina, donde la base uracilo se reemplaza por un análogo de 6-aza. Juega un papel crucial en la síntesis de varias moléculas y encuentra aplicaciones de gran alcance en la investigación científica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6-aza uridina 5’-monofosfato generalmente implica la modificación del monofosfato de uridina. Un método común incluye la introducción de un átomo de nitrógeno en la posición 6 del anillo de uracilo. Esto se puede lograr a través de una serie de reacciones químicas, incluyendo la nitración, la reducción y la ciclación.

Métodos de producción industrial: La producción industrial de 6-aza uridina 5’-monofosfato involucra síntesis química a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso a menudo incluye pasos de purificación como la cristalización y la cromatografía para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: 6-Aza uridina 5’-monofosfato sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos (cloro, bromo), agentes alquilantes (yoduro de metilo).

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .

Aplicaciones Científicas De Investigación

6-Aza uridina 5’-monofosfato tiene amplias aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza en la síntesis de nucleósidos y nucleótidos modificados, lo que facilita el estudio del ADN y el ARN.

Biología: Sirve como un componente clave en la síntesis de proteínas modificadas, lo que permite investigaciones sobre las interacciones proteína-proteína.

Medicina: Actúa como un inhibidor de la síntesis de ADN y ARN, lo que lo convierte en un valioso en la investigación antiviral y anticancerígena.

Industria: Se utiliza en la síntesis de carbohidratos modificados, lo que permite el estudio de las interacciones carbohidrato-proteína

Mecanismo De Acción

El mecanismo de acción del 6-aza uridina 5’-monofosfato implica su unión al sitio activo de la enzima ribonucleótido reductasa. Esta enzima es responsable de convertir los ribonucleótidos en desoxirribonucleótidos. Al unirse a esta enzima, el 6-aza uridina 5’-monofosfato obstruye el proceso de conversión, impidiendo así la síntesis de ADN y ARN. Esta inhibición es crucial para su papel como agente antiviral y anticancerígeno .

Compuestos similares:

Monofosfato de uridina: Un nucleótido natural involucrado en la síntesis de ARN.

6-Azauridina: Un profármaco que, tras su conversión a 6-aza uridina 5’-monofosfato, inhibe la sintetasa de monofosfato de uridina.

Comparación: 6-Aza uridina 5’-monofosfato es único debido a su capacidad para inhibir la ribonucleótido reductasa, una enzima clave en la síntesis de ADN y ARN. Esto lo diferencia de compuestos similares como el monofosfato de uridina, que no tiene este efecto inhibidor. Además, la estructura modificada del 6-aza uridina 5’-monofosfato permite que se utilice en una gama más amplia de aplicaciones científicas .

Comparación Con Compuestos Similares

Uridine 5’-monophosphate: A naturally occurring nucleotide involved in the synthesis of RNA.

6-Azauridine: A prodrug that, upon conversion to 6-aza uridine 5’-monophosphate, inhibits uridine monophosphate synthase.

Comparison: 6-Aza uridine 5’-monophosphate is unique due to its ability to inhibit ribonucleotide reductase, a key enzyme in DNA and RNA synthesis. This sets it apart from similar compounds like uridine 5’-monophosphate, which does not have this inhibitory effect. Additionally, 6-aza uridine 5’-monophosphate’s modified structure allows it to be used in a broader range of scientific applications .

Actividad Biológica

6-Azauridine-5'-monophosphate (6-Aza-UMP) is a significant derivative of uridine, classified as a pentose phosphate. Its unique structural characteristics and biological activities make it a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activity of 6-Aza-UMP, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₂N₃O₉P

- Molecular Weight : Approximately 325.17 g/mol

- Structure : The compound features a substituted triazine ring and a phosphate group attached to a ribose sugar, with a nitrogen atom at the 6 position differentiating it from uridine-5'-monophosphate.

6-Aza-UMP primarily functions as an antineoplastic agent , exhibiting its effects through the inhibition of enzymes involved in nucleotide metabolism. Notably, it has been shown to interact with orotidine-5'-phosphate decarboxylase (OMPDC), which plays a crucial role in pyrimidine metabolism.

Enzyme Interaction

Research indicates that 6-Aza-UMP binds more effectively to OMPDC than uridine-5'-monophosphate, suggesting a stronger inhibitory effect on the enzyme's activity. This interaction can lead to alterations in RNA synthesis pathways, impacting cell proliferation and viability .

Biological Activity and Therapeutic Applications

The biological activity of 6-Aza-UMP extends beyond its antineoplastic properties. It has demonstrated potential in various therapeutic contexts:

- Antiviral Activity : Studies suggest that 6-Aza-UMP may integrate into RNA, potentially offering applications in antiviral therapies .

- Cytostatic Effects : The compound has been observed to inhibit cell growth in vitro, which is attributed to its interference with RNA synthesis .

Comparative Analysis with Related Compounds

The following table summarizes key structural and functional similarities between 6-Aza-UMP and other nucleoside analogues:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Uridine 5'-monophosphate (UMP) | Base structure similar without nitrogen | Precursor for RNA synthesis |

| Cytidine 5'-monophosphate (CMP) | Pyrimidine base | Involved in RNA synthesis |

| **2-Aminopurine | Purine base with amino group | Functions as an antiviral agent |

| **6-Thioguanosine | Contains sulfur atom | Used in cancer therapy |

| This compound | Nitrogen at the 6 position | Distinct antineoplastic activity |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that polymer-linked 6-Aza-UMP resins exhibited specific binding toward OMPDC, reinforcing the compound's role as a potent inhibitor .

- Antiviral Evaluation : Research on the antiviral properties of orotidine derivatives indicated that compounds like 6-Aza-UMP could serve as effective inhibitors of viral RNA synthesis .

- Cytostatic Effects : In vivo studies have shown that the cytostatic effect of 6-Aza-UMP on cell growth is linked to its ability to inhibit nucleotide metabolism pathways .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N3O9P/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(20-7)2-19-21(16,17)18/h1,3,5-7,13-14H,2H2,(H,10,12,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVZOSYMNMNQFR-SHUUEZRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942235 | |

| Record name | 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2018-19-1 | |

| Record name | 6-Azauridine-5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-aza uridine 5'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.